2-Bromo-3-fluoro-6-methylpyridine
Overview
Description
2-Bromo-3-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are substituted by bromine, fluorine, and methyl groups, respectively
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets in biological systems are still under investigation.
Mode of Action
It’s known that the compound can interact with various biological molecules due to its unique structure, which includes a pyridine ring substituted with bromine, fluorine, and a methyl group .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, is around 2.09 , which suggests it could have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-methylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoro-6-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product. The industrial synthesis also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Bromo-3-fluoro-6-methylpyridine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and probes for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and materials with specific properties
Comparison with Similar Compounds
- 2-Bromo-3-methylpyridine
- 2-Bromo-6-methylpyridine
- 3-Fluoro-6-methylpyridine
- 2-Fluoro-3-bromopyridine
Comparison: 2-Bromo-3-fluoro-6-methylpyridine is unique due to the simultaneous presence of bromine, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and selectivity in various chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-3-fluoro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUMKHUMBXLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647479 | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-36-0 | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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